

# An In-depth Technical Guide to 5-Bromoisophthalic Acid: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 5-Bromoisophthalic acid

Cat. No.: B171778

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties and structural features of **5-Bromoisophthalic acid**, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document consolidates essential data, experimental protocols, and structural visualizations to serve as a critical resource for researchers and developers in the chemical and pharmaceutical sciences.

## Chemical Properties

**5-Bromoisophthalic acid**, also known as 5-bromo-1,3-benzenedicarboxylic acid, is a halogenated aromatic dicarboxylic acid. Its chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various chemical environments.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrO <sub>4</sub>	[1]
Molecular Weight	245.03 g/mol	[1]
Melting Point	276-287 °C	[2]
Boiling Point (Predicted)	452.1 ± 40.0 °C at 760 mmHg	[2]
Solubility	Insoluble in water.	[2]
pKa (Predicted)	3.14 ± 0.10	[2]
Appearance	White to almost white powder or crystals	[2]
Density	1.875 g/cm <sup>3</sup>	[2]

## Structural Information

The structural characteristics of **5-Bromoisophthalic acid** are fundamental to understanding its reactivity and its role in the formation of larger molecular architectures, such as metal-organic frameworks (MOFs).

While a definitive public crystal structure from the Cambridge Crystallographic Data Centre (CCDC) for **5-Bromoisophthalic acid** was not retrievable through direct name searches, its structure has been characterized by X-ray single-crystal diffraction. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 5.

### Logical Relationship of Functional Groups

Functional group arrangement on the benzene core.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **5-Bromoisophthalic acid**.

### <sup>1</sup>H NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **5-Bromoisophthalic acid** provides information about the protons on the aromatic ring. A patent for the preparation of this compound confirms its identity using  $^1\text{H}$ -NMR, among other techniques.[3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.6	t	1H	H-2
~8.4	d	2H	H-4, H-6

Note: Approximate chemical shifts based on typical values for similar aromatic compounds. The acidic protons of the carboxylic acids would appear as a broad singlet, often further downfield and can be exchangeable with  $\text{D}_2\text{O}$ .

## $^{13}\text{C}$ NMR Spectroscopy

While specific experimental  $^{13}\text{C}$  NMR data with explicit chemical shifts for **5-Bromoisophthalic acid** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the substituent effects on the aromatic ring. The spectrum would show distinct signals for the carboxyl carbons, the carbon attached to the bromine, and the other aromatic carbons.

## FT-IR Spectroscopy

The FT-IR spectrum of **5-Bromoisophthalic acid** is characterized by absorptions corresponding to its functional groups. While a detailed peak table with assignments was not found in the initial search, the expected characteristic absorption bands are as follows:

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
3100-3000	C-H stretch	Aromatic
1760-1690 (strong)	C=O stretch	Carboxylic acid
1600-1450	C=C stretch	Aromatic ring
1320-1210	C-O stretch	Carboxylic acid
950-910	O-H bend	Carboxylic acid
~700	C-Br stretch	Aryl halide

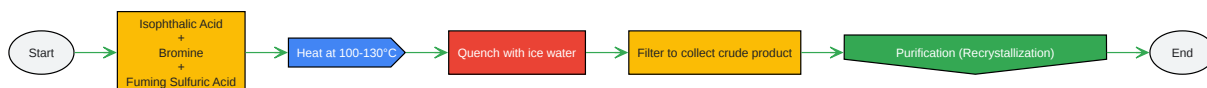
## Experimental Protocols

Detailed experimental procedures are vital for the synthesis and purification of **5-Bromoisophthalic acid** in a laboratory setting.

### Synthesis of 5-Bromoisophthalic Acid

A common method for the synthesis of **5-Bromoisophthalic acid** is the bromination of isophthalic acid.[4]

#### Experimental Workflow for Synthesis



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General workflow for the synthesis of **5-Bromoisophthalic acid**.

Detailed Protocol:

- Reaction Setup: In a pressure-sealable glass tube, combine isophthalic acid (1.0 eq), fuming sulfuric acid (e.g., 10-30 wt% SO<sub>3</sub>), and bromine (1.0-1.5 eq).[5]
- Reaction: Seal the tube and heat the mixture with stirring at a temperature between 100°C and 160°C for several hours. The reaction progress can be monitored by techniques such as TLC or HPLC.[5]
- Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[5]
- Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[5]

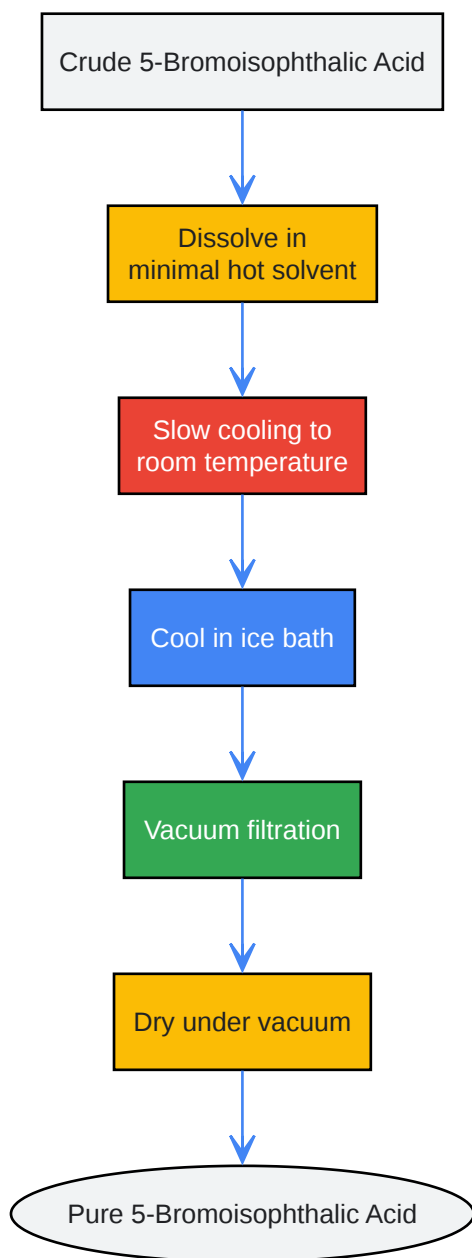
## Purification by Recrystallization

The crude **5-Bromoisophthalic acid** can be purified by recrystallization to obtain a high-purity product.

Experimental Protocol:

- Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate or methanol.[2]
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration.
- Drying: Dry the crystals under reduced pressure.

Logical Flow for Purification



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Recrystallization process for **5-Bromoisophthalic acid**.

## Conclusion

This technical guide provides a detailed summary of the chemical properties, structural aspects, and experimental protocols for **5-Bromoisophthalic acid**. The compiled data and visualizations offer a valuable resource for chemists and pharmaceutical scientists engaged in research and development involving this versatile chemical compound. Further research to

obtain and publish detailed experimental  $^{13}\text{C}$  NMR and single-crystal X-ray diffraction data would be beneficial to the scientific community.

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